(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide
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Overview
Description
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide typically involves a multi-step process. One common method includes the condensation of 3-(trifluoromethyl)aniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to a nucleophilic addition reaction with a suitable ketone, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide: Similar structure but with a different position of the trifluoromethyl group.
(2Z)-3-oxo-N-phenyl-2-({[3-(fluoromethyl)phenyl]amino}methylidene)butanamide: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H15F3N2O2 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11? |
InChI Key |
BHAHIQQXOFJEKR-AZGPOXSTSA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=CC(=C1)C(F)(F)F)\C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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